Butyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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Overview
Description
BUTYL 3-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is a complex heterocyclic compound that features a quinoline core fused with a thiophene ring
Preparation Methods
The synthesis of BUTYL 3-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of a thiophene derivative with a quinoline precursor under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BUTYL 3-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or interference with DNA replication.
Comparison with Similar Compounds
Similar compounds include other thiophene-quinoline derivatives, such as:
2-BUTYLTHIOPHENE: Used in the synthesis of anticancer agents.
2-OCTYLTHIOPHENE: Utilized in the synthesis of anti-atherosclerotic agents. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of BUTYL 3-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE
Properties
Molecular Formula |
C20H22N2O2S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
butyl 3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C20H22N2O2S2/c1-2-3-10-24-20(23)18-17(21)16-15(14-9-6-11-25-14)12-7-4-5-8-13(12)22-19(16)26-18/h6,9,11H,2-5,7-8,10,21H2,1H3 |
InChI Key |
ZYXMAEGXUJNWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=CS4)N |
Origin of Product |
United States |
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